molecular formula C16H23N3O B6743473 N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide

Cat. No.: B6743473
M. Wt: 273.37 g/mol
InChI Key: FSDOWXQIXHHTOR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide is a complex organic compound that features a unique structure combining an isoindoline moiety with a piperidine ring

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-16(6-2-3-7-19-16)15(20)18-9-12-4-5-13-10-17-11-14(13)8-12/h4-5,8,17,19H,2-3,6-7,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDOWXQIXHHTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)NCC2=CC3=C(CNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindoline intermediate, which is then coupled with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-methylpiperidine-2-carboxamide is unique due to its specific combination of an isoindoline moiety with a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to interact with specific molecular targets and its potential for modification to create a wide range of derivatives with tailored properties.

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